

Spectral Analysis of Purified Tert-Butyl Benzoate: A Comparative NMR Guide

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Compound of Interest

Compound Name: *tert-Butyl benzoate*

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In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a detailed spectral analysis of purified **tert-butyl benzoate** using ^1H and ^{13}C NMR, and offers a comparative assessment with common alternatives, namely methyl benzoate and ethyl benzoate. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling accurate identification and characterization of these widely used chemical entities.

Comparative ^1H NMR Data

The ^1H NMR spectrum of an organic molecule provides detailed information about the different types of protons and their immediate chemical environment. Below is a comparative summary of the ^1H NMR spectral data for **tert-butyl benzoate**, methyl benzoate, and ethyl benzoate, recorded in deuterated chloroform (CDCl_3).

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Tert-Butyl Benzoate	~8.03	Doublet of doublets	2H	Aromatic (ortho-H)	
	~7.55	Triplet	1H	Aromatic (para-H)	
	~7.44	Triplet	2H	Aromatic (meta-H)	
	~1.60	Singlet	9H	tert-Butyl (-C(CH ₃) ₃)	
Methyl Benzoate	~8.03	Multiplet	2H	Aromatic (ortho-H)	
	~7.56	Multiplet	1H	Aromatic (para-H)	
	~7.44	Multiplet	2H	Aromatic (meta-H)	
	~3.91	Singlet	3H	Methyl (-OCH ₃)	
Ethyl Benzoate	~8.05	Multiplet	2H	Aromatic (ortho-H)	
	~7.54	Multiplet	1H	Aromatic (para-H)	
	~7.43	Multiplet	2H	Aromatic (meta-H)	
	~4.39	Quartet	2H	7.1	Methylene (-OCH ₂ CH ₃)
	~1.39	Triplet	3H	7.1	Methyl (-OCH ₂ CH ₃)

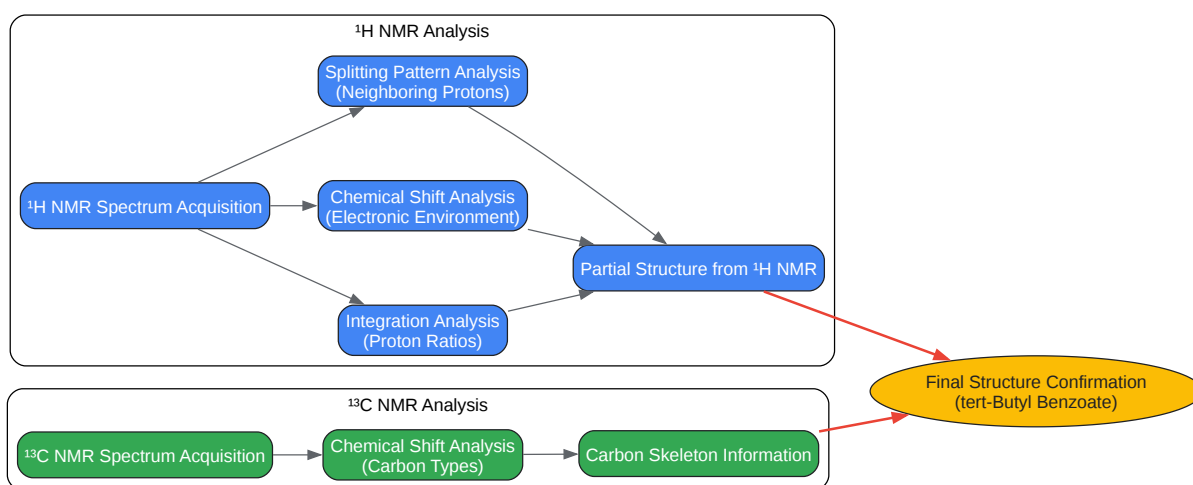
Comparative ^{13}C NMR Data

The ^{13}C NMR spectrum reveals the carbon framework of a molecule. The following table summarizes the key ^{13}C NMR chemical shifts for **tert-butyl benzoate** and its alternatives in CDCl_3 .

Compound	Chemical Shift (δ) ppm	Assignment
Tert-Butyl Benzoate	~165.7	Carbonyl (C=O)
	~132.7	Aromatic (ipso-C)
	~129.5	Aromatic (ortho-C)
	~128.3	Aromatic (meta-C)
	~130.5	Aromatic (para-C)
	~81.0	Quaternary Carbon (-C(CH ₃) ₃)
	~28.2	Methyl (-C(CH ₃) ₃)
Methyl Benzoate	~167.0	Carbonyl (C=O)
	~132.9	Aromatic (ipso-C)
	~129.6	Aromatic (ortho-C)
	~128.4	Aromatic (meta-C)
	~130.2	Aromatic (para-C)
	~52.1	Methyl (-OCH ₃)
Ethyl Benzoate	~166.5	Carbonyl (C=O)
	~132.8	Aromatic (ipso-C)
	~129.6	Aromatic (ortho-C)
	~128.3	Aromatic (meta-C)
	~130.6	Aromatic (para-C)
	~60.9	Methylene (-OCH ₂ CH ₃)
	~14.3	Methyl (-OCH ₂ CH ₃)

Structural Interpretation Workflow

The following diagram illustrates the logical workflow from the raw NMR data to the final structural confirmation of **tert-butyl benzoate**.



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Caption: Workflow for the structural elucidation of **tert-butyl benzoate** using ¹H and ¹³C NMR data.

Experimental Protocols

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of the purified benzoate ester into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Spectroscopy

- Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Number of Scans (NS): 16 scans.
- Relaxation Delay (D1): 1.0 second.
- Acquisition Time (AQ): 4.0 seconds.
- Spectral Width (SW): 20 ppm.
- Temperature: 298 K.

¹³C NMR Spectroscopy

- Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).
- Pulse Program: A standard proton-decoupled experiment with a 30° pulse (e.g., zgpg30).
- Number of Scans (NS): 1024 scans.
- Relaxation Delay (D1): 2.0 seconds.
- Acquisition Time (AQ): 1.8 seconds.
- Spectral Width (SW): 240 ppm.
- Temperature: 298 K.

Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) was subjected to Fourier transformation to obtain the frequency-domain spectrum.

- **Phasing and Baseline Correction:** The spectra were manually phased and a polynomial baseline correction was applied.
- **Referencing:** All spectra were referenced to the TMS signal at 0.00 ppm.
- **Peak Picking and Integration:** Peaks were identified, and for ^1H NMR spectra, the integral regions were defined and normalized.
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